molecular formula C14H16N4OS B5943690 1-(2-methyl-2,3-dihydroindol-1-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone

1-(2-methyl-2,3-dihydroindol-1-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No.: B5943690
M. Wt: 288.37 g/mol
InChI Key: BMIFQPOIIYVYPH-UHFFFAOYSA-N
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Description

1-(2-methyl-2,3-dihydroindol-1-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a synthetic organic compound that features both an indole and a triazole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-2,3-dihydroindol-1-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, such as 2-methylindole, through a Friedel-Crafts acylation reaction.

    Introduction of the Triazole Group: This can be achieved by reacting the intermediate with 5-methyl-1H-1,2,4-triazole under appropriate conditions.

    Coupling Reaction: The final step involves coupling the indole and triazole intermediates using a thiol-ene reaction to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-2,3-dihydroindol-1-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the triazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent due to its indole and triazole moieties.

    Industry: Possible use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-(2-methyl-2,3-dihydroindol-1-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone would depend on its specific biological target. Generally, compounds with indole and triazole groups can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methyl-2,3-dihydroindol-1-yl)-2-[(1H-1,2,4-triazol-3-yl)sulfanyl]ethanone: Lacks the methyl group on the triazole ring.

    1-(2-methyl-2,3-dihydroindol-1-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)thio]ethane: Has a thioether linkage instead of a ketone.

Uniqueness

The presence of both the indole and triazole moieties in 1-(2-methyl-2,3-dihydroindol-1-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone may confer unique biological activities and chemical reactivity, making it a compound of interest for further research and development.

Properties

IUPAC Name

1-(2-methyl-2,3-dihydroindol-1-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-9-7-11-5-3-4-6-12(11)18(9)13(19)8-20-14-15-10(2)16-17-14/h3-6,9H,7-8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIFQPOIIYVYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CSC3=NNC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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